molecular formula C14H16N2O3 B2464581 N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1333652-32-6

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2464581
CAS RN: 1333652-32-6
M. Wt: 260.293
InChI Key: UNARPFROEXBLTJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BD-1063, is a selective antagonist of the kappa opioid receptor. It was first synthesized in the 1990s by researchers at Bristol-Myers Squibb, and has since been used extensively in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes.

Mechanism of Action

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. By blocking the activity of this receptor, N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can modulate the release of various neurotransmitters and neuropeptides, including dopamine, serotonin, and corticotropin-releasing factor.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce the analgesic effects of kappa opioid receptor agonists, suggesting that it may be useful in the treatment of pain. It has also been shown to reduce the anxiogenic effects of stress, suggesting that it may be useful in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the kappa opioid receptor, which means that it can be used to study the specific effects of this receptor without interfering with other systems. It is also relatively stable and easy to handle, which makes it a convenient tool for researchers.
One limitation of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is that it is not completely selective for the kappa opioid receptor, and can also interact with other receptors to some extent. This means that it is important to use appropriate controls and confirm the specificity of the effects observed.

Future Directions

There are several future directions for research involving N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the role of the kappa opioid receptor in addiction and drug abuse, and how N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide may be used to develop new treatments for these conditions. Another area of interest is the role of the kappa opioid receptor in stress-related disorders, and how N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide may be used to develop new treatments for anxiety and depression.
Other future directions include the development of new analogs of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide with improved selectivity and potency, as well as the use of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other drugs to study complex interactions between different systems. Overall, N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a valuable tool for studying the role of the kappa opioid receptor in various physiological and pathological processes, and has the potential to lead to new treatments for a range of conditions.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps, starting with the reaction of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with N-ethyl-N-(cyanomethyl)amine to yield the desired product. The overall yield of the reaction is around 50%.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used extensively in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes. For example, it has been used to investigate the role of the kappa opioid receptor in pain, stress, anxiety, depression, addiction, and other conditions.

properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-16(9-8-15)14(17)13-10(2)18-11-6-4-5-7-12(11)19-13/h4-7,10,13H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNARPFROEXBLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1C(OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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